

# Enantioselective Synthesis of Garsubellin A: Application Notes and Protocols

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## Compound of Interest

Compound Name: *garsubellin A*

Cat. No.: *B1248963*

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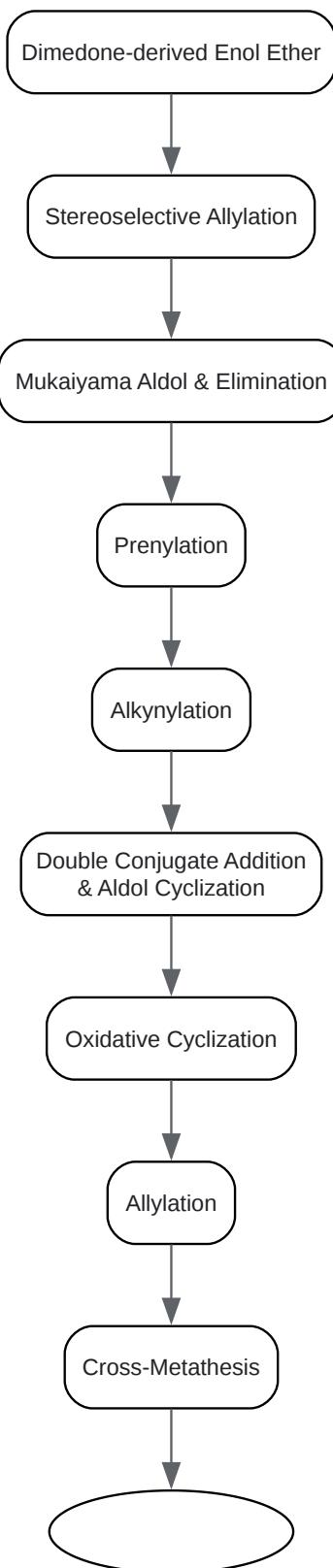
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of **(+)-garsubellin A**, a potent inducer of choline acetyltransferase (ChAT) with potential therapeutic applications in neurodegenerative diseases.<sup>[1][2]</sup> The methodologies described herein are based on the first enantioselective total synthesis reported by Jang, Choi, Chen, and Lee in 2021.<sup>[1][3][4]</sup> This twelve-step, protecting-group-free synthesis offers an efficient route to produce both the natural **(-)-garsubellin A** and its unnatural **(+)-enantiomer** for biological evaluation.<sup>[1][4]</sup>

## I. Overview of the Synthetic Strategy

The enantioselective total synthesis of **(+)-garsubellin A** commences with the stereoselective construction of a cyclohexanone framework. A key feature of this synthesis is the strategic use of a 1,2-ethanedithiol-mediated double conjugate addition, which facilitates a crucial aldol cyclization to form the bicyclo[3.3.1]nonane core of the molecule.<sup>[1][4]</sup> The dithiolane moiety further serves as a versatile functional handle for subsequent stereoselective transformations, including epoxidation and the formation of the fused tetrahydrofuran ring.<sup>[1]</sup>

Logical Workflow of the Synthesis:



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Caption: Overall workflow for the enantioselective synthesis of **(+)-garsubellin A**.

## II. Quantitative Data Summary

The following table summarizes the quantitative data for each step in the enantioselective synthesis of **(+)-garsubellin A**.

Step	Transformation	Starting Material	Product	Reagents and Conditions	Yield (%)	Enantioselective Excess (ee) / Diastereomeric Ratio (dr)
1	Stereoselective Allylation	Dimedone-derived enol ether	$\beta$ -Allylated enone	i) LDA, THF, -78 °C; ii) Allyl iodide	>70 (after recycling)	>100:1 dr
2	Mukaiyama Aldol & Elimination	$\beta$ -Allylated enone	Dienone	i) Isobutyraldehyde, $\text{TiCl}_4$ , $\text{CH}_2\text{Cl}_2$ , -78 °C; ii) DBU	85 (2 steps)	---
3	Prenylation	Dienone	Prenylated dienone	i) LDA, THF, -78 °C; ii) Prenyl bromide	92	---
4	Alkynylation	Prenylated dienone	Alkynyl diketone	i) $t\text{-BuOK}$ , THF, -78 °C; ii) (Iodoethyl)trimethylsilane	88	---
5	Double Conjugate Addition & Aldol Cyclization	Alkynyl diketone	Bicyclic ketone	1,2-Ethanedithiol, TMG, $\text{CH}_2\text{Cl}_2$	75	---

6	Oxidative Cyclization	Bicyclic ketone	THF-fused enone	m-CPBA, CH2Cl2	77	4:1 dr
7	Allylation	THF-fused enone	Bis-allylated intermediate	i) Et2Zn, CH2Cl2; ii) CuCN·2LiC I	68	---
8	Cross-Metathesis	Bis-allylated intermediate	(+)-Garsubellin A	Grubbs' 2nd generation catalyst, 2-methyl-2-butene, CH2Cl2	82	---

### III. Experimental Protocols

Detailed experimental protocols for the key steps in the enantioselective synthesis of (+)-garsubellin A are provided below.

#### Step 1: Stereoselective Allylation of Dimedone-derived Enol Ether

- To a solution of the dimedone-derived enol ether in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
- Stir the resulting solution at -78 °C for 1 hour.
- Add allyl iodide (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.
- Quench the reaction with saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- The crude product is a mixture of diastereomers. The desired β-allylated enone can be obtained in >70% yield with >100:1 dr after recycling the undesired α-allylated epimer via base-promoted epimerization.

## Step 5: Double Conjugate Addition and Aldol Cyclization

- To a solution of the alkynyl diketone in CH<sub>2</sub>Cl<sub>2</sub> at 0 °C, add 1,1,3,3-tetramethylguanidine (TMG) (2.0 equiv).
- Add 1,2-ethanedithiol (1.5 equiv) dropwise and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, dilute the reaction mixture with CH<sub>2</sub>Cl<sub>2</sub> and wash with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the bicyclic ketone in 75% yield.

## Step 6: Oxidative Cyclization to form the THF-fused Enone

- Dissolve the bicyclic ketone in CH<sub>2</sub>Cl<sub>2</sub> and cool the solution to -78 °C.
- Add meta-chloroperoxybenzoic acid (m-CPBA) (4.5 equiv) portionwise over 30 minutes.
- Stir the reaction mixture at -78 °C for 4 hours.
- Quench the reaction with saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution and allow it to warm to room temperature.
- Separate the layers and extract the aqueous layer with CH<sub>2</sub>Cl<sub>2</sub> (3 x 30 mL).

- Combine the organic layers, wash with saturated aqueous NaHCO<sub>3</sub> and brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the THF-fused enone as a 4:1 mixture of diastereomers in 77% yield.

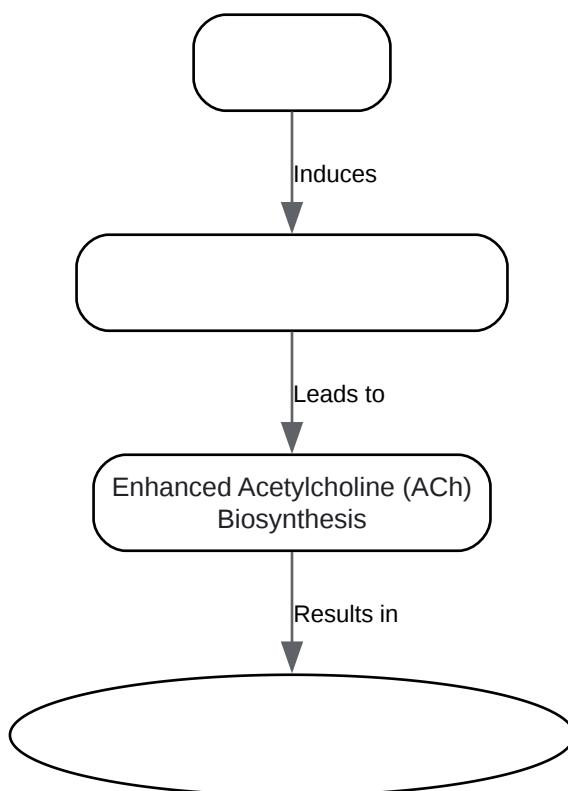
## Step 8: Final Cross-Metathesis to (+)-Garsubellin A

- Dissolve the bis-allylated intermediate and 2-methyl-2-butene (10 equiv) in anhydrous and degassed CH<sub>2</sub>Cl<sub>2</sub>.
- Add Grubbs' 2nd generation catalyst (5 mol%) to the solution.
- Reflux the reaction mixture under an argon atmosphere for 4 hours.
- Cool the mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (+)-**garsubellin A** in 82% yield.

## IV. Signaling Pathway and Biological Activity

**Garsubellin A** is a potent inducer of choline acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (ACh).<sup>[1]</sup> A decrease in ACh levels is associated with the symptoms of neurodegenerative diseases like Alzheimer's disease.<sup>[1]</sup> By enhancing ChAT activity, **garsubellin A** can potentially increase ACh levels, representing a promising therapeutic strategy.

Proposed Mechanism of Action:



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Caption: Proposed mechanism of **garsubellin A**'s neurotrophic activity.

These protocols and notes provide a comprehensive guide for the enantioselective synthesis of **garsubellin A**, enabling further research into its biological activities and potential as a therapeutic agent. The protecting-group-free nature of this synthesis makes it an attractive and efficient route for accessing this complex natural product.

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